chemical structure and physical properties of 4-Chloro-1H-indol-3-amine
chemical structure and physical properties of 4-Chloro-1H-indol-3-amine
An In-depth Technical Guide to 4-Chloro-1H-indol-3-amine: Chemical Structure, Properties, and Synthetic Methodologies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-indol-3-amine, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed exploration of its chemical structure, predicted physicochemical properties, and plausible synthetic routes. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of the 3-Aminoindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an amino group at the 3-position creates the 3-aminoindole moiety, a structural motif found in compounds with a wide range of biological activities, including anticancer and analgesic properties.[1] The inherent reactivity and synthetic versatility of the 3-aminoindole core make it a valuable building block for the synthesis of more complex molecules.[1][2]
The addition of a chlorine atom at the 4-position of the indole ring, as in 4-Chloro-1H-indol-3-amine, is expected to significantly modulate the electronic and steric properties of the molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, the 4-chloro substituent can serve as a synthetic handle for further functionalization through various coupling reactions.[4][5] This guide will delve into the specifics of this unique molecule, providing a foundational understanding for its application in research and development.
Chemical Structure and Properties
Molecular Structure
The chemical structure of 4-Chloro-1H-indol-3-amine consists of a bicyclic indole core with a chlorine atom substituted at the C4 position of the benzene ring and an amine group at the C3 position of the pyrrole ring.
Molecular Diagram of 4-Chloro-1H-indol-3-amine
Caption: Chemical structure of 4-Chloro-1H-indol-3-amine.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₈H₇ClN₂ | Based on structure[6] |
| Molecular Weight | 166.61 g/mol | Based on structure[6] |
| CAS Number | 1784265-47-9 | Commercial Supplier[7] |
| Appearance | Likely a solid at room temperature | General property of similar small aromatic amines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Based on the properties of similar indole derivatives[8] |
| pKa | The amino group is expected to be basic, and the indole N-H is weakly acidic. | General knowledge of amine and indole chemistry |
| LogP | Expected to be moderately lipophilic. | The presence of the chloro group increases lipophilicity compared to the parent 3-aminoindole.[9] |
Proposed Synthetic Methodologies
The synthesis of 3-aminoindoles can be challenging due to the instability of the unprotected form.[2] However, several strategies have been developed for their preparation. A plausible and efficient approach for the synthesis of 4-Chloro-1H-indol-3-amine would be a multi-step process starting from a readily available substituted benzene derivative.
Fischer Indole Synthesis Approach
A modified Fischer indole synthesis could be a viable route. This would involve the reaction of a suitably substituted phenylhydrazine with an appropriate carbonyl compound.
Proposed Fischer Indole Synthesis Workflow
Caption: A potential synthetic workflow for 4-Chloro-1H-indol-3-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and would require optimization.
Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile
This step is based on a reported procedure for a similar compound.[10]
-
To a degassed reaction vessel, add 2,6-dichlorobenzonitrile (1 eq.), hydrazine hydrate (4 eq.), and 2-methyltetrahydrofuran (5 V).
-
Heat the reaction mixture to 105 °C and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature.
-
Add water (3 V) and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazol-3-amine.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reductive Ring Opening to form (2-amino-3-chlorophenyl)hydrazine
-
Dissolve the 4-chloro-1H-indazol-3-amine (1 eq.) in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, sodium metal in portions, while maintaining the temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product into an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude hydrazine derivative.
Step 3: Fischer Indole Synthesis
-
Dissolve the crude (2-amino-3-chlorophenyl)hydrazine in a suitable solvent.
-
Add an appropriate glyoxal derivative (e.g., glyoxal monoacetal) and an acid catalyst such as polyphosphoric acid (PPA).[11]
-
Heat the reaction mixture to facilitate cyclization. The reaction temperature and time are critical and need to be optimized.[11]
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude 4-Chloro-1H-indol-3-amine by column chromatography.
Spectroscopic and Analytical Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of similar indole structures.[12][13][14][15]
| Technique | Predicted Observations |
| ¹H NMR | - A broad singlet for the N-H proton of the indole ring (typically δ 8.0-8.5 ppm).- Aromatic protons on the benzene ring appearing in the region of δ 7.0-7.6 ppm, with splitting patterns determined by their positions relative to the chloro and amino groups.- A singlet for the C2-H proton (around δ 7.0-7.2 ppm).- A broad signal for the amino protons, the chemical shift of which will be concentration and solvent-dependent.[14] |
| ¹³C NMR | - Resonances for the 8 carbon atoms of the indole core. The carbon atom attached to the chlorine (C4) will be shifted downfield.- The C3 carbon bearing the amino group will also show a characteristic chemical shift. |
| IR Spectroscopy | - N-H stretching vibrations for the indole NH and the primary amine NH₂ in the range of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region.[13]- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 166.61.- An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. |
| UV-Vis Spectroscopy | - Indole and its derivatives typically exhibit absorption maxima around 220 nm and 280 nm, corresponding to π-π* transitions.[16][17] The substitution pattern will influence the exact wavelengths and intensities of these absorptions. |
Reactivity and Stability
-
Nucleophilicity: The 3-aminoindole system is electron-rich, making the indole ring susceptible to electrophilic attack. The C2 position is a likely site for electrophilic substitution. The amino group itself is also nucleophilic.[18]
-
Oxidation: 3-Aminoindoles can be sensitive to oxidation, potentially leading to dimerization or polymerization. Handling and storage under an inert atmosphere are recommended.[6]
-
Stability: The compound may be sensitive to light and air. It is advisable to store it in a cool, dark place under an inert atmosphere.[6]
Applications in Drug Discovery
While specific applications of 4-Chloro-1H-indol-3-amine are not yet widely reported, its structural features suggest several potential areas of interest for drug discovery:
-
Kinase Inhibitors: The indole scaffold is present in many kinase inhibitors. The 3-amino group can serve as a key hydrogen bond donor, while the 4-chloro position can be used to explore specific interactions within the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Some substituted indoles have shown antimicrobial activity.[19]
-
CNS-active Agents: The indole core is a key feature of neurotransmitters like serotonin. Derivatives of 4-chloroindole have been investigated for their effects on serotonin receptors.[4]
-
Plant Growth Regulators: Chloro-substituted indole-3-acetic acid derivatives are known to have potent plant hormone activity.[20][21][22]
Safety and Handling
Based on safety data for similar compounds, 4-Chloro-1H-indol-3-amine should be handled with care.[23][24][25][26]
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[25][26] May cause skin and eye irritation.[24][26]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.[24]
-
Conclusion
4-Chloro-1H-indol-3-amine is a promising but under-explored molecule with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, predicted properties, and potential synthetic routes based on established chemical principles and data from analogous compounds. The detailed protocols and characterization predictions offered herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this and other novel substituted indoles. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing compound.
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (2013, January 15). Retrieved from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Spectral Characterization of 2-Substituted Indole Derivatives. (n.d.). Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (2024, June 7). Retrieved from [Link]
-
Optical properties of 3-substituted indoles - RSC Publishing. (2020, July 29). Retrieved from [Link]
-
Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice. (2019, March 15). Retrieved from [Link]
-
4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc. (2025, August 28). Retrieved from [Link]
-
4-Chloro-1-methyl-1H-indole | C9H8ClN | CID 13048759 - PubChem. (n.d.). Retrieved from [Link]
-
4-Chloroindole | C8H6ClN | CID 91345 - PubChem. (n.d.). Retrieved from [Link]
-
Q43P 3-Amino-2-oxindole catalyzes the... [FREE SOLUTION] - Vaia. (n.d.). Retrieved from [Link]
-
Nucleophilic Reactivities of Indoles | The Journal of Organic Chemistry - ACS Publications. (2006, November 3). Retrieved from [Link]
-
Securing High-Purity 4-Chloroindole: A Buyer's Guide from China. (n.d.). Retrieved from [Link]
-
Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed. (2000, April 15). Retrieved from [Link]
-
Chemical Properties of 1H-Indole, 4-chloro- (CAS 25235-85-2) - Cheméo. (n.d.). Retrieved from [Link]
- US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl) - Google Patents. (n.d.).
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. (n.d.). Retrieved from [Link]
-
Showing Compound 4-Chloro-1H-indole-3-acetic acid (FDB010921) - FooDB. (2010, April 8). Retrieved from [Link]
-
4-chloro-1H-indole-3-acetic acid, 2519-61-1 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC. (n.d.). Retrieved from [Link]
-
Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed. (2010, April 19). Retrieved from [Link]
-
ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2010, July 8). Retrieved from [Link]
-
development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016, March 10). Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (n.d.). Retrieved from [Link]
-
4-Chloroindole-3-acetic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC. (n.d.). Retrieved from [Link]
-
4-Chloroindole - LookChem. (n.d.). Retrieved from [Link]
-
Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
-
1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 885520-22-9|4-Chloro-1H-indol-6-amine|BLD Pharm [bldpharm.com]
- 7. 1784265-47-9|4-Chloro-1H-indol-3-amine|BLD Pharm [bldpharm.com]
- 8. lookchem.com [lookchem.com]
- 9. 1H-Indole, 4-chloro- (CAS 25235-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 4-Chloroindole 98 25235-85-2 [sigmaaldrich.com]
- 20. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Showing Compound 4-Chloro-1H-indole-3-acetic acid (FDB010921) - FooDB [foodb.ca]
- 22. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. WERCS Studio - Application Error [assets.thermofisher.com]
- 26. fishersci.com [fishersci.com]
(Illustrative structure)